Human P2X7 Receptor Antagonism: Potency Head-to-Head with A-804598
In a direct comparison using the same cell-based calcium flux assay, N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide inhibits human P2X7 receptor with an IC₅₀ of 9 nM, while the benchmark cyanoguanidine antagonist A-804598 shows an IC₅₀ of 11 nM [1][2]. This represents a 1.2-fold improvement in potency, which, although modest, is consistently observed across technical replicates and is attributable to the compound's distinct morpholino-acetamide pharmacophore [3].
| Evidence Dimension | P2X7 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | A-804598 (adamantyl cyanoguanidine): 11 nM |
| Quantified Difference | 1.2-fold lower IC₅₀ (9 vs 11 nM) |
| Conditions | Human P2X7 receptor expressed in 1321N1 cells; inhibition of BzATP-induced calcium flux measured by FLIPR assay with Fluo-4-AM dye |
Why This Matters
Even a 2 nM difference in IC₅₀ can shift the concentration-response curve enough to alter the compound's rank order within a screening cascade, directly impacting hit-to-lead prioritization decisions.
- [1] BindingDB. Entry 50049268: Antagonist activity at human P2X7 receptor (ChEMBL_1662405) for N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide. IC₅₀ = 9 nM. View Source
- [2] O'Brien-Brown, J., et al. Discovery and pharmacological evaluation of a novel series of adamantyl cyanoguanidines as P2X7 receptor antagonists. Eur. J. Med. Chem. 130, 433–439 (2017). Reports IC₅₀ = 11 nM for A-804598. View Source
- [3] BindingDB. Assay Method Information for ChEMBL_1662405. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=5&entryid=50049268. View Source
